N-aminophthalimide

説明

Contextualization within Phthalimide (B116566) Chemistry and Heterocyclic Compounds

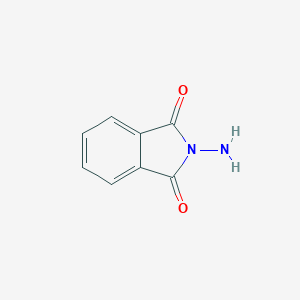

N-aminophthalimide is fundamentally a derivative of phthalimide, positioning it squarely within the extensive field of phthalimide chemistry. cymitquimica.com The core of the molecule is the phthalimide group, which consists of an isoindole-1,3-dione moiety—a five-membered heterocyclic ring containing a nitrogen atom, fused to a benzene (B151609) ring. google.comnih.gov This structure classifies this compound as a nitrogen-containing heterocyclic compound, a class of molecules widely applied in pharmaceuticals, agrochemicals, and functional materials. mdpi.com

Its synthesis directly illustrates its connection to the phthalimide family. A common and long-established method involves the reaction of phthalimide or its precursor, phthalic anhydride (B1165640), with hydrazine (B178648). google.comgoogle.com The conditions of this reaction, such as temperature and solvent, are critical, as the reaction can also yield a structural isomer, 2,3-dihydro-1,4-phthalazinedione. google.commdpi.com Optimized procedures often utilize a mixed medium of water and an alcohol (like methanol (B129727) or ethanol) at controlled, low temperatures (e.g., -5°C to 5°C) to selectively favor the formation of this compound. google.comgoogle.com The phthalimide structure itself is known for its role as a masked form of an amino group, famously used in the Gabriel synthesis of primary amines. mdpi.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of this compound in modern chemistry stems from its role as a versatile precursor and intermediate in the synthesis of more complex molecules. cymitquimica.comgoogle.comgoogle.com Its chemical reactivity allows it to participate in various transformations, including nucleophilic substitutions and cyclization reactions. cymitquimica.com

In organic synthesis, it is employed as a key building block. For instance, it is used in the synthesis of N-phthalimidoaziridines and in the aziridination of chiral N-enoyl sultams. chemicalbook.comsigmaaldrich.com More recently, derivatives of this compound have been developed as novel radical precursors. rsc.org For example, N-phosphinoylaminophthalimide, synthesized from this compound, can generate phosphinoyl radicals under mild oxidative conditions, providing a modern method for creating organophosphorus compounds. rsc.org It can also act as a mediator in certain reactions, such as the metal-free aerobic deborohydroxylation of boronic acids to produce phenols. rsc.org

In medicinal chemistry, while this compound itself is not typically the final active compound, it is an essential starting material for constructing a wide array of biologically active derivatives. mdpi.comgoogle.com The broader class of N-substituted phthalimide derivatives is of great importance in pharmaceutical chemistry, exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. sphinxsai.comresearchgate.netresearchgate.net The phthalimide core is considered a valuable pharmacophore—a molecular framework that can bind to multiple biological targets. researchgate.net Therefore, the ability to easily synthesize this compound provides a crucial pathway for the development and discovery of new therapeutic agents. researchgate.nettpcj.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSILMCDYDAKOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172061 | |

| Record name | N-aminophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Aminophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1875-48-5 | |

| Record name | N-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Aminophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-aminophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for N-aminophthalimide

Two primary routes have been extensively investigated for the synthesis of this compound: the direct reaction of phthalimide (B116566) with hydrazine (B178648) and a multi-step process involving phthalic anhydride (B1165640) and t-butyl carbazate (B1233558). google.comgoogle.com

The reaction of phthalimide with hydrazine is a well-known method for preparing this compound. google.comgoogle.com However, the reaction can lead to a mixture of the desired product and the isomeric by-product, 2,3-dihydro-1,4-phthalazinedione. google.comgoogle.com Consequently, significant research has focused on optimizing reaction conditions to maximize the yield of this compound. google.comgoogle.com

Reaction of Phthalimide with Hydrazine: Optimizing Reaction Conditions

Solvent System Effects (Water/Alcohol Mixtures)

The choice of solvent system plays a critical role in directing the reaction towards the formation of this compound. google.comgoogle.com A mixture of water and an alcohol, such as methanol (B129727), ethanol (B145695), n-propanol, or isopropanol, has been found to be an effective medium for this synthesis. google.com The volume ratio of water to alcohol is a key parameter to control. google.comgoogle.com

Generally, the reaction rate increases with a higher proportion of water in the mixture. google.com However, to achieve a satisfactory yield of this compound within a practical timeframe, a balance must be struck. google.comgoogle.com Ratios ranging from 80:20 to 20:80 (water:alcohol) have been shown to be effective. google.comgoogle.com A more preferred range is between 60:40 and 40:60, with a 50:50 ratio being identified as optimal in some studies. google.comgoogle.com For instance, using a 50:50 water:methanol mixture at 0°C, a yield of approximately 62% can be achieved in 3 to 5 hours. google.comgoogle.com Methanol and ethanol are the preferred alcohols for this reaction medium. google.comgoogle.com

Table 1: Effect of Solvent Ratio on this compound Synthesis

| Water:Alcohol Ratio (v/v) | General Effect on Reaction Rate | Preferred Range | Optimal Ratio (Example) |

|---|

Temperature Control and Yield Optimization

For optimal results, a more preferred temperature range is between -5°C and 5°C, with temperatures around 0°C being most commonly employed. google.comgoogle.com Conducting the reaction at these lower temperatures helps to minimize the formation of the undesired 2,3-dihydro-1,4-phthalazinedione by-product. google.comgoogle.com It has been noted that even at these low temperatures, the reaction proceeds at a reasonable rate for practical applications. google.comgoogle.com The optimal reaction time is typically between 1 and 10 hours, and can be monitored using techniques like high-performance liquid chromatography (HPLC) to determine the point of maximum yield before by-product formation becomes significant. google.comgoogle.com

Table 2: Influence of Temperature on this compound Synthesis

| Temperature Range | Effect on Selectivity | Effect on Reaction Rate | Preferred Range | Optimal Temperature (Example) |

|---|

By-product Formation and Mitigation (e.g., 2,3-dihydro-1,4-phthalazine dione)

The primary by-product in the synthesis of this compound from phthalimide and hydrazine is 2,3-dihydro-1,4-phthalazinedione. google.comgoogle.com This isomer is formed through a 6-exo cyclization of the distal nitrogen atom, in contrast to the 5-exo cyclization that leads to the desired this compound. mdpi.comnih.gov The formation of this by-product is thermodynamically favored, especially at higher temperatures and longer reaction times. mdpi.comnih.gov

To mitigate the formation of 2,3-dihydro-1,4-phthalazinedione, the reaction is typically carried out under kinetic control, which favors the formation of this compound. mdpi.comnih.gov This is achieved by maintaining low reaction temperatures (e.g., -20°C to 0°C). mdpi.comnih.gov Additionally, judiciously choosing the reaction time is crucial, as prolonged reaction periods can lead to the conversion of the desired product into the more stable by-product. google.comgoogle.com The primary impurity in the collected product is often unreacted phthalimide, as attempts to remove it can promote the formation of more 2,3-dihydro-1,4-phthalazinedione. google.com

An alternative route to this compound involves a multi-step synthesis starting from phthalic anhydride and t-butyl carbazate. google.comgoogle.com This method proceeds by first preparing N-tert-butyloxycarbonylaminophthalimide, which is then hydrolyzed under acidic conditions and subsequently neutralized to yield this compound. google.comgoogle.com This process has been reported to produce this compound in approximately 81% yield. google.comgoogle.com

However, a significant drawback of this method is the multi-step synthesis required to produce t-butyl carbazate itself, which is not considered economically advantageous for large-scale commercial production. google.comgoogle.com In contrast, the direct reaction of phthalimide with hydrazine, despite the challenges with by-product formation, is often considered more commercially advantageous due to the readily available and less expensive starting materials. google.comgoogle.com

Advanced Synthetic Approaches for this compound Derivatives

Building upon the fundamental structure of this compound, various advanced synthetic methods have been developed to create a diverse range of derivatives. These derivatives are often synthesized to explore their potential in various applications, including as fluorescent probes and in the development of new materials. nih.gov

One approach involves the synthesis of novel aminophthalimide derivatives starting from (3aR,7aS)-2-(2-hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. nih.gov The synthesis of N-phthalimide derivatives of amino acids can be achieved through the cyclocondensation of o-phthalic acid or phthalic anhydride with various amino acids in solvents like glacial acetic acid. sphinxsai.comresearchgate.net Further reactions can then be carried out, for example, by refluxing the N-phthalimide amino acid with o-phenylenediamine (B120857) to produce N-(1H-benzimidazol-2-ylmethyl)phthalimide derivatives. sphinxsai.comresearchgate.net

Another advanced strategy is the N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides. nih.gov This method allows for the synthesis of axially chiral N-aryl phthalimides from phthalic anhydrides and anilines under mild conditions, offering an alternative to traditional condensation reactions that often require harsh conditions. nih.gov

The synthesis of 3-aminophthalimide (B167264) derivatives with substituents on the N-phenyl ring has also been explored. nih.gov This involves reacting 3-nitrophthalic anhydride with various N-aryl amines, followed by the reduction of the nitro group to an amino group. nih.gov These synthetic strategies highlight the versatility of the phthalimide scaffold in generating a wide array of derivatives with tailored properties.

Synthesis from α,β-Unsaturated Ketones and Amines

The synthesis of this compound does not typically proceed from α,β-unsaturated ketones and amines. Rather, this compound is commonly synthesized from the reaction of phthalimide with hydrazine. google.comgoogle.com This reaction can produce a mixture of this compound and 2,3-dihydro-1,4-phthalazinedione, with the product ratio being highly dependent on reaction conditions such as temperature and the solvent system used. google.com An improved method involves reacting phthalimide and hydrazine in a mixed medium of water and an alcohol (like methanol or ethanol) at temperatures between -5°C and 35°C. google.com This controlled condition allows for a higher yield of this compound. google.com

Once synthesized, the N-amino group of this compound can act as a nucleophile. While direct reaction with α,β-unsaturated ketones is not the primary synthesis route for this compound, amines in general readily react with α,β-unsaturated carbonyl compounds via aza-Michael addition to yield β-amino carbonyl compounds. organic-chemistry.orgworktribe.com This reaction involves the conjugate addition of the amine to the electron-deficient alkene. worktribe.com The selectivity between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) is influenced by steric and electronic factors of the reactants. worktribe.com For instance, many primary amines react with α,β-unsaturated aldehydes to form α,β-unsaturated imines (a 1,2-addition-elimination product), whereas reactions with certain ketones like methyl vinyl ketone selectively yield the 1,4-addition product. worktribe.com

Conversion of this compound Derivatives to N-amino-di-tert-butyl Imidodicarbonates

A significant transformation of this compound derivatives is their conversion into N-amino-di-tert-butyl imidodicarbonates. This conversion is valuable as the phthaloyl protecting group can be difficult to remove under conditions compatible with peptide synthesis. researchgate.net A mild and efficient one-flask protocol has been developed for this purpose. researchgate.net The process involves the conversion of the phthaloyl group into a bis-tert-butyloxycarbonyl (Boc) group using methylamine (B109427) (MeNH2) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This three-stage, one-pot procedure provides a direct pathway to the corresponding N-amino di-tert-butylimidodicarbonates. researchgate.net

| Starting Material | Reagents | Product | Reference |

| This compound derivatives | 1. MeNH₂ 2. Boc₂O/DMAP | N-amino-di-tert-butyl imidodicarbonates | researchgate.net |

Derivatization for Pharmacophore Integration

The phthalimide structure is recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities and its ability to bind to numerous biological targets. researchgate.nettandfonline.com The core structure contains a hydrophobic aryl ring and the -CO-N(R)-CO- fragment, which includes a hydrogen bond donor and electron donor sites, facilitating interactions with enzymes and receptors. researchgate.net Consequently, this compound serves as a key starting material for derivatization to integrate this pharmacophore into more complex molecules with potential therapeutic applications. researchgate.nettandfonline.com

A primary method for derivatizing this compound is through the formation of Schiff bases (or imines). hrpub.org This reaction involves the condensation of the primary amino group of this compound with the carbonyl group of an aldehyde or ketone. wikipedia.orgnih.gov The process is typically carried out by reacting substituted N-aminophthalimides with various aromatic aldehydes in an ethanol solvent. hrpub.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to generate the C=N double bond of the imine. nih.gov This method has been used to synthesize series of biologically active Schiff bases from precursors like 3-nitro-N-aminophthalimide and 4-bromo-N-aminophthalimide with aldehydes such as o-vanillin. hrpub.org

Table: Examples of Schiff Bases from N-aminophthalimides

| This compound Reactant | Aldehyde Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 3-nitro-N-aminophthalimide | o-vanillin | Imine derivative of 3-nitro-N-aminophthalimide and o-vanillin | hrpub.org |

| 4-bromo-N-aminophthalimide | 2,6-dichlorobenzaldehyde | Imine derivative of 4-bromo-N-aminophthalimide and 2,6-dichlorobenzaldehyde | hrpub.org |

The this compound scaffold can be further elaborated by linking it to other heterocyclic systems, such as 1,2,3-triazoles, which are known pharmacophores. nih.govnih.gov A common synthetic strategy involves a multi-step process beginning with the formation of a Schiff base from this compound and an aldehyde containing a terminal alkyne group (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde). tandfonline.comnih.gov This alkyne-functionalized phthalimide derivative can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with various organic azides. nih.govnih.gov This reliably forms a stable 1,4-disubstituted-1,2,3-triazole ring that links the phthalimide moiety to another functional group, creating complex hybrid molecules. nih.gov

Table: Characterization Data for an N-phthalimide-linked 1,2,3-triazole Analogue

| Compound Name | Yield | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|

Reaction Mechanisms and Mechanistic Investigations

Nitrene Transfer Reactions with this compound

Nitrene transfer reactions are powerful methods for constructing carbon-nitrogen bonds, particularly through C-H amination and olefin aziridination. wisc.edursc.org These reactions typically involve a metal catalyst, often based on rhodium, silver, or manganese, that reacts with a nitrene precursor to generate a transient, electrophilic metal-nitrenoid intermediate. wisc.edursc.orgchemrxiv.org This intermediate is the active species that transfers the nitrene group to a substrate. wisc.edu

While various compounds like iminoiodinanes, hydroxylamine (B1172632) derivatives, and N-haloamides are commonly used as nitrene precursors, the direct use of this compound for this purpose is not extensively documented in the surveyed literature. chemrxiv.orgresearchgate.netrsc.org The general mechanism for metal-catalyzed nitrene transfer begins with the activation of the nitrene precursor by the metal complex. wisc.edu For C-H amination, the resulting metal-nitrenoid then inserts the nitrene fragment directly into a C-H bond of a substrate. researchgate.net In the case of olefin aziridination, the nitrenoid undergoes a cycloaddition reaction across the double bond of an alkene to form a three-membered aziridine (B145994) ring. rsc.org The choice of metal catalyst and ligands plays a critical role in controlling the selectivity and efficiency of these transformations. wisc.edu

Aerobic Deborohydroxylation Mediated by this compound

This compound has been identified as an effective mediator for the aerobic deborohydroxylation of boronic acids. nih.gov This metal-free process utilizes the readily available this compound to activate molecular oxygen, facilitating the conversion of boronic acids into the corresponding phenols and alcohols. nih.gov The reaction proceeds under relatively mild conditions in the air. nih.gov A key advantage of this method is its excellent chemoselectivity, allowing it to tolerate a wide variety of functional groups, including those that are sensitive to oxidation. Mechanistic studies, both experimental and theoretical, have been conducted to elucidate the reaction pathway.

Table 2: this compound-mediated Aerobic Deborohydroxylation of Boronic Acids Data showcases the general transformation.

| Starting Material | Mediator | Oxidant | Product |

| Aryl/Alkyl Boronic Acid | This compound | Air (O₂) | Phenol/Alcohol |

Tautomerization Studies: this compound vs. Phthalazine-1,4-diones

This compound and phthalazine-1,4-dione are tautomeric pairs, and their interconversion is a subject of synthetic and structural interest. researchgate.net The synthesis of these compounds can be controlled to selectively favor one tautomer over the other. researchgate.netyoutube.com Kinetically controlled conditions, such as reacting isobenzofuran-1,3-diones with monohydrate hydrazine at low temperatures (0 °C or -20 °C), lead to the formation of this compound products via a 5-exo cyclization. researchgate.netrsc.org Conversely, thermodynamically controlled conditions can favor the formation of the more stable phthalazine-1,4-dione structure through a 6-endo cyclization. researchgate.netrsc.org The structural difference between the two tautomers can be probed using techniques like the Vilsmeier amidination derivatization. youtube.com Furthermore, studies have shown that the tautomerization of this compound to the diazinone form (phthalazine-1,4-dione) can be effectively mediated by acetic acid. youtube.comrsc.org The two tautomers exhibit different polarities, which can be observed in their chromatographic behavior. researchgate.net

Electrophilic Reactions and Triacylhydrazine Formation

The amino group of this compound can undergo electrophilic substitution. While it is inert toward esters, it reacts with acid anhydrides to form triacylhydrazines. youtube.com Research has shown that warming this compound with neat acid anhydrides leads smoothly to the corresponding triacylhydrazine derivatives (N-acylaminophthalimides). youtube.com This method provides a direct route to these compounds in pure form. In contrast, the use of acyl chlorides for acylation has been reported to lead to mixtures that are difficult to purify. youtube.com The reaction with acid anhydrides demonstrates a key aspect of the reactivity of the hydrazine moiety within the this compound structure.

Table 3: Formation of Triacylhydrazines from this compound and Acid Anhydrides Data sourced from Organic Preparations and Procedures International, 1982. youtube.com

| Acid Anhydride (R) | Product (Triacylhydrazine) |

| Acetic Anhydride (Me) | N-acetylaminophthalimide |

| Propionic Anhydride (Et) | N-propionylaminophthalimide |

| Butyric Anhydride (Pr) | N-butyrylaminophthalimide |

| Isobutyric Anhydride (i-Pr) | N-isobutyrylaminophthalimide |

| Pivalic Anhydride (t-Bu) | N-pivaloylaminophthalimide |

Acylation and Alkylation under Mild Conditions

The nitrogen atom of the amino group in this compound is nucleophilic and can participate in acylation and alkylation reactions. The principles of these reactions are similar to those for other amines and amine derivatives.

Acylation: As discussed previously, acylation with acyl chlorides can be complex. youtube.com However, the reaction of amines with acyl chlorides is a fundamental method for forming amides, typically proceeding through a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.ukchemguide.co.uk For less reactive amines, enhancing nucleophilicity or using highly reactive acylating agents may be necessary. youtube.com

Alkylation: The alkylation of this compound would be analogous to the Gabriel synthesis, where the phthalimide anion acts as a nucleophile. nih.gov In this case, the N-amino group could be deprotonated to form an anion, which could then react with an alkyl halide in an SN2 reaction. nih.gov However, the presence of the N-N bond and the potential for competing reactions at the imide carbonyls adds complexity compared to simple phthalimide alkylation. The development of mild alkylation conditions, such as those using zinc-mediation in water for related phthalimido derivatives, could offer a viable pathway.

Nucleophilic Attack and Skeletal Rearrangement Considerations

The synthesis and subsequent reactions of this compound are intricately linked to the concepts of nucleophilic attack and skeletal rearrangement. The very formation of this compound involves a kinetically controlled reaction pathway that competes with a thermodynamically favored rearrangement. Furthermore, once formed, this compound can itself undergo skeletal rearrangement to a more stable isomeric structure.

The synthesis of this compound and its isomeric counterpart, phthalazine-1,4-dione, from precursors such as isobenzofuran-1,3-diones and hydrazine is a classic example of thermodynamic versus kinetic control. nih.gov The reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl group of the anhydride. This is followed by a cyclization step. Two competing cyclization pathways exist: a 5-exo cyclization that leads to the formation of this compound, and a 6-endo cyclization that results in the rearranged, more stable phthalazine-1,4-dione. nih.govnih.gov

Under kinetically controlled conditions, typically at lower temperatures (e.g., -20 °C to 0 °C), the formation of this compound is favored. nih.govresearchgate.net This is because the 5-exo cyclization has a lower activation energy and proceeds faster. nih.gov However, at higher temperatures or with prolonged reaction times, the reaction is under thermodynamic control, and the more stable six-membered ring of phthalazine-1,4-dione is the predominant product. nih.gov This rearrangement from the kinetically favored this compound to the thermodynamically favored phthalazine-1,4-dione highlights the inherent potential for skeletal rearrangement in this system. google.com

The following table summarizes the selective synthesis of this compound (kinetic product) versus phthalazine-1,4-dione (thermodynamic product) from various starting materials.

| Starting Material | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Isobenzofuran-1,3-dione | Hydrazine monohydrate, EtOH/H₂O, 0 °C, 4h | This compound | 94 | nih.gov |

| Isobenzofuran-1,3-dione | Hydrazine monohydrate, EtOH, reflux, 4h | Phthalazine-1,4-dione | 92 | nih.gov |

| 5-Nitroisobenzofuran-1,3-dione | Hydrazine monohydrate, EtOH/H₂O, 0 °C, 4h | 5-Nitro-N-aminophthalimide | 91 | nih.gov |

| 5-Nitroisobenzofuran-1,3-dione | Hydrazine monohydrate, EtOH, reflux, 4h | 6-Nitrophthalazine-1,4-dione | 90 | nih.gov |

This table presents data on the synthesis of this compound and its rearranged isomer under different conditions, illustrating the principle of kinetic versus thermodynamic control.

Furthermore, this compound can undergo tautomerization to phthalazine-1,4-dione, a process that can be facilitated by acidic conditions, such as refluxing in acetic acid. nih.govmdpi.com This represents a post-synthetic skeletal rearrangement. The structural difference between these two isomers, which are tautomeric pairs, leads to different reactivity. nih.gov For instance, their behavior in the Vilsmeier-Haack reaction is distinct. nih.govrsc.orgnrochemistry.com The Vilsmeier reagent, a weak electrophile, reacts differently with the electron-rich aromatic ring of each isomer, allowing for their structural differentiation. rsc.orgwikipedia.org The reaction involves an electrophilic attack on the aromatic ring, the feasibility of which is influenced by the electronic properties of the heterocyclic moiety. rsc.orgorganicreactions.org

In essence, the chemistry of this compound is a compelling case study in the interplay of nucleophilic attack, reaction kinetics, and thermodynamics, which govern the formation of the initial five-membered ring and its potential rearrangement to a more stable six-membered heterocyclic system. nih.govnih.gov

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of N-aminophthalimide. The FT-IR and FT-Raman spectra of this compound have been recorded in the ranges of 400-4000 cm⁻¹ and 100-3500 cm⁻¹, respectively. tubitak.gov.tr A normal coordinate analysis, assuming a Cₛ point group symmetry, has been employed to assign the observed frequencies to specific vibrational modes. tubitak.gov.tr This analysis is crucial for a complete understanding of the molecule's dynamics. The potential energy distribution associated with these normal modes has also been reported, and the assignments of fundamental vibrations show good agreement with calculated frequencies. tubitak.gov.tr

The combined application of FT-IR and FT-Raman spectroscopy provides complementary information, making it a powerful tool for vibrational analysis. scispace.com While FT-IR is adept at characterizing vibrational modes, FT-Raman offers distinct structural insights, particularly for materials previously difficult to study due to fluorescence. scispace.com

Key vibrational bands observed in the spectra of this compound and their assignments provide a detailed fingerprint of the molecule. For instance, the characteristic absorptions of the carbonyl groups and the amino group are prominent features.

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| NH₂ stretching | 3359, 3469 | - |

| C=O asymmetric stretching | 1773 | - |

| C=O symmetric stretching | 1705 | - |

| Aromatic C-H stretching | 3092, 3024 | - |

| N-N stretching | - | - |

| Ring C-C stretching | - | - |

Note: Specific frequency values can vary slightly based on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound provides information about the different types of protons and their chemical environments. researchgate.netchemicalbook.com In a typical spectrum recorded in DMSO-d₆, signals corresponding to the aromatic protons and the amino (-NH₂) protons are observed. researchgate.net The aromatic protons usually appear as a multiplet in the downfield region, while the amino protons give rise to a distinct signal. researchgate.net The integration of these signals confirms the number of protons in each environment. Some studies have noted the presence of intramolecular hydrogen bonding between the carbonyl and amino groups, which can lead to different chemical shifts for the aromatic protons. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemicalbook.com The spectrum of this compound shows distinct signals for the carbonyl carbons and the aromatic carbons. mdpi.com The chemical shifts of these carbons are indicative of their electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the nitrogen atoms in the phthalimide (B116566) ring and the amino group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and bonding. researchgate.net

Table 2: Typical NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H (Aromatic) | DMSO-d₆ | ~7.8-8.0 |

| ¹H (-NH₂) | DMSO-d₆ | ~5.0-5.5 |

| ¹³C (C=O) | CDCl₃ | ~161-165 |

| ¹³C (Aromatic) | CDCl₃ | ~125-139 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, HR ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR ESI-MS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound (C₈H₆N₂O₂). mdpi.com The fragmentation patterns observed in the mass spectrum can also offer structural information. researchgate.net Electron impact mass spectrometry (EIMS) has also been used to characterize this compound and its derivatives, providing insights into their fragmentation pathways. mdpi.com

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. usp.orgnih.gov While a specific single-crystal structure of this compound is not detailed in the provided search results, the general principles of this technique and its application to related phthalimide derivatives provide a framework for understanding its solid-state structure. nih.gov

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) can act as hydrogen bond acceptors. nih.gov These N—H⋯O interactions are crucial in dictating the molecular packing in the crystal lattice. nih.gov In related structures, such hydrogen bonds can form chains or more complex three-dimensional networks, influencing the physical properties of the crystal. nih.govresearchgate.net

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption spectrum is characterized by one or more bands corresponding to the excitation of electrons from lower to higher energy orbitals. These transitions are typically of the π → π* and n → π* type, associated with the aromatic system and the carbonyl groups. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the compound's electronic structure.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the geometric and electronic structure of N-aminophthalimide. Different methods are employed to balance computational cost and accuracy.

Density Functional Theory (DFT) is a robust method used to investigate the molecular structure and vibrational frequencies of phthalimide (B116566) derivatives. nih.gov By employing functionals like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-31G* and 6-311+G**, researchers can perform detailed quantum chemical analyses. nih.gov For instance, DFT has been successfully used to study the FT-IR spectra of phthalimide and N-bromophthalimide, showing good agreement between computed and observed vibrational frequencies. nih.gov This approach is also utilized in broader studies of N-substituted isoindoline-1,3-dione derivatives to evaluate their properties, often using functionals like the M06 meta-GGA hybrid with a polarized 6-311G(d,p) basis set. researchgate.net DFT calculations are foundational for predicting geometries, energies, and reaction mechanisms. core.ac.uk The method replaces the complex many-body electronic wavefunction with the electronic density as the basic quantity, making it a computationally efficient way to include electron correlation. core.ac.uk

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods by incorporating empirical parameters. uni-muenchen.dewikipedia.org AM1 is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and was developed to improve upon the earlier MNDO model by refining the treatment of interatomic repulsions. wikipedia.orgnumberanalytics.com These methods are particularly useful for calculating properties like heats of formation for large molecular systems where higher-level theories would be computationally prohibitive. uni-muenchen.denumberanalytics.com The AM1 method has been employed to study the N–H bond dissociation enthalpies (BDEs) and ionization potentials (IPs) of amine-type antioxidants, showing satisfactory agreement with experimental and DFT data for BDEs. researchgate.net While generally faster, the accuracy of semiempirical methods is dependent on their parameterization, and they may be less reliable for systems involving elements like transition metals or for processes where electron correlation is significant. numberanalytics.comresearchgate.net

Molecular Orbital Analysis

Analysis of molecular orbitals provides crucial information about the reactivity and electronic transitions within a molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are critical in determining a molecule's electronic and optical properties, as well as its chemical reactivity. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap generally corresponds to higher chemical reactivity and easier electronic excitation. researchgate.net In chemical reactions, electrons often flow from the HOMO of one molecule to the LUMO of another. ossila.com The energies and distributions of these orbitals are frequently calculated using DFT methods to predict molecular behavior. researchgate.net

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com | Represents the molecule's ability to donate electrons (nucleophilicity). ossila.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. ossila.com | Represents the molecule's ability to accept electrons (electrophilicity). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | Indicates chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It localizes orbitals into bonds and lone pairs, offering insights into charge distribution, hybridization, and intramolecular charge transfer interactions. researchgate.netdergipark.org.tr By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization. researchgate.netresearchgate.net This is achieved through a second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic importance of donor-acceptor interactions. dergipark.org.tr For phthalimide derivatives, NBO analysis has been used to understand charge delocalization patterns and the stability of the molecules. researchgate.net The analysis provides information on the electron density of all orbitals, helping to determine the most accurate Lewis structure and explain intermolecular and intramolecular interactions. dergipark.org.tr

| Concept | Description |

|---|---|

| Lewis Structure | NBO analysis identifies the optimal, localized Lewis-like structure, representing bonds and lone pairs with maximum electron occupancy. wisc.edu |

| Donor-Acceptor Interactions | It quantifies the interactions between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). researchgate.net |

| Stabilization Energy (E(2)) | A second-order perturbation approach calculates the energy lowering associated with delocalization from a donor to an acceptor orbital, indicating the strength of the interaction. dergipark.org.tr |

| Natural Population Analysis (NPA) | Provides a less basis-set dependent method for calculating atomic charges compared to other methods like Mulliken population analysis. wisc.edu |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is critical for predicting its reactivity and intermolecular interaction sites. nih.govdntb.gov.ua The MEP map displays regions of varying electrostatic potential, typically using a color scale where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netthaiscience.info Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would be calculated using methods like DFT. It is predicted that the most negative potential (red regions) would be concentrated around the electronegative oxygen atoms of the carbonyl groups, making them sites for electrophilic interactions. nih.govmdpi.com Conversely, the hydrogen atoms of the amino (-NH₂) group would exhibit a positive potential (blue regions), marking them as likely sites for nucleophilic interactions. thaiscience.info This analysis helps in understanding how this compound might interact with biological receptors or other molecules, for instance, through hydrogen bonding. mdpi.com

A representative visualization of charge distribution as predicted by MEP analysis is detailed below:

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Carbonyl Oxygen Atoms | Negative | Red | Site for electrophilic attack |

| Amino Group Hydrogens | Positive | Blue | Site for nucleophilic attack |

| Aromatic Ring | Intermediate/Slightly Negative | Green/Yellow | General van der Waals interactions |

Solvatochromic Shift Methods for Dipole Moment Determination

Solvatochromism is the phenomenon where a substance changes color in response to a change in the polarity of the solvent. This effect is often studied using UV-Vis absorption and fluorescence spectroscopy. For molecules like this compound, which possess intramolecular charge transfer (ICT) character, the electronic distribution can differ significantly between the ground state and the excited state. mdpi.comnih.gov This change is reflected in the molecule's dipole moment.

The solvatochromic shift method is a widely used experimental technique to determine the dipole moment of a molecule in its excited state (μₑ). nih.govnih.gov The method involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities. The Stokes shift (the difference between the absorption and emission maxima) is then correlated with solvent polarity functions, such as the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. eurjchem.comeurjchem.comresearchgate.net These models relate the spectral shifts to the dielectric constant (ε) and refractive index (n) of the solvent, allowing for the calculation of the change in dipole moment upon excitation. mdpi.com

Studies on the related compound 4-aminophthalimide (B160930) show it exhibits strong solvatochromism, which is attributed to a significant increase in its dipole moment upon excitation. mdpi.com A similar behavior would be expected for this compound. The increase in the dipole moment in the excited state indicates a more polar electronic distribution after absorbing light. mdpi.comnih.gov

The following table illustrates hypothetical data for this compound, showing how spectral properties might shift with solvent polarity, which would be used in solvatochromic models to calculate the excited-state dipole moment.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (ṽₐₑₛ - ṽₑₘ, cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 310 | 380 | 6500 |

| Dioxane | 2.21 | 1.422 | 325 | 410 | 7400 |

| Ethyl Acetate | 6.02 | 1.372 | 335 | 440 | 8700 |

| Acetonitrile | 37.5 | 1.344 | 345 | 480 | 10500 |

| Water | 80.1 | 1.333 | 350 | 510 | 11900 |

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com An MD simulation calculates the trajectory of particles by numerically solving Newton's equations of motion, where the forces between particles and their potential energies are described by molecular mechanics force fields. youtube.com This method provides detailed information on the conformational changes, dynamics, and thermodynamic properties of a system at the atomic level. youtube.com

For this compound, MD simulations can be employed to understand its behavior in different environments, such as in various solvents or in the presence of a biological macromolecule like a protein or DNA. researchgate.net Simulations can reveal how the molecule interacts with surrounding solvent molecules, providing insights into solvation shells and hydrogen bonding dynamics. nih.gov When studying interactions with a biological target, MD can be used to assess the stability of the binding pose predicted by molecular docking, showing how the ligand-protein complex behaves over a period of nanoseconds. youtube.comnih.gov This helps in validating the binding mode and understanding the flexibility of both the ligand and the receptor's active site. youtube.com

In Silico Studies for Biological Activity Prediction

In silico studies encompass a variety of computational methods used to predict the biological activity of molecules, thereby accelerating the drug discovery process by identifying promising candidates for further experimental testing. bonviewpress.com Key techniques include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein enzyme. researchgate.netnih.gov For this compound and its derivatives, docking studies have been performed to evaluate their potential as inhibitors of various therapeutic targets, including enzymes involved in cancer, such as ALK5 and DNA methyltransferase 1 (DNMT1). researchgate.netredalyc.org The process involves placing the this compound structure into the active site of the target protein and calculating a "binding score" or "binding energy," which estimates the strength of the interaction. redalyc.org Lower binding energy values typically suggest a more stable and favorable interaction. nih.gov The analysis also identifies specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net These predictions can guide the synthesis of new derivatives with improved affinity and selectivity. bonviewpress.comredalyc.org

A summary of typical results from a hypothetical docking study of this compound is shown below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| ALK5 Kinase | -7.5 | Lys232, Ser280 | Hydrogen bond with carbonyl oxygen |

| DNA Methyltransferase 1 | -6.8 | Cys1226, Arg1312 | Hydrogen bond with amino group |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.1 | Cys919, Asp1046 | Pi-Alkyl interaction with aromatic ring |

Photophysical Properties and Optoelectronic Research

Fluorescence Characteristics and Mechanisms

The fluorescence of N-aminophthalimide is a key feature, making it a valuable tool for various scientific investigations. cymitquimica.com The core phthalimide (B116566) structure itself does not typically exhibit fluorescence; however, the addition of the amino group creates a molecule with significant emissive properties. researchgate.net These characteristics are highly dependent on the molecule's interaction with its surroundings.

This compound's fluorescence is remarkably sensitive to the polarity of its local environment. mdpi.com This solvatochromism is a hallmark of the compound, meaning its fluorescence color and intensity change in response to the polarity of the solvent it is dissolved in. mdpi.comrsc.org This sensitivity allows it to be used as a probe to report on the hydrophobicity or polarity of its immediate surroundings, for instance, within a protein structure or a cell membrane. nih.govnih.gov

Research on this compound derivatives has consistently shown that the fluorescence quantum yield, a measure of the efficiency of the fluorescence process, tends to decrease as the polarity of the solvent increases. nih.govconsensus.app For example, 4-aminophthalimide (B160930) (4-AP) is highly fluorescent in nonpolar and aprotic solvents, but its fluorescence yield drops significantly in protic solvents like alcohols. researchgate.net This effect is attributed to the stabilization of a charge-separated excited state in polar environments, which favors non-radiative decay pathways over fluorescent emission. The energy distribution of the excited state is more affected by solvent polarity than the ground state. researchgate.net

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are critical parameters that define the photophysical behavior of this compound. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For this compound and its derivatives, these values are highly solvent-dependent. In aprotic solvents, 4-aminophthalimide maintains a high fluorescence quantum yield, ranging from 0.63 to 0.76. researchgate.net However, this value decreases dramatically in protic solvents. researchgate.net Similarly, the fluorescence lifetime is also affected; for instance, 4-aminophthalimide exhibits a relatively long excited-state lifetime of approximately 15 nanoseconds, but this duration shortens substantially in protic solvents such as alcohols. semanticscholar.org Studies on specific derivatives have shown a linear decrease in fluorescence quantum yield with increasing solvent polarity. nih.govconsensus.app This quenching in polar, particularly protic, solvents is often linked to more efficient non-radiative decay processes, such as those involving hydrogen bonding or specific solute-solvent interactions. nih.govresearchgate.net

Table 1: Photophysical Data for 4-Aminophthalimide (4-AP) in Various Solvents Note: Data is compiled from various sources and may represent different experimental conditions.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Toluene (B28343) | - | 430 | - | - |

| Acetonitrile | - | - | 0.63 researchgate.net | - |

| Methanol (B129727) | - | - | - | - |

| Water | - | 550 | - | - |

| Aprotic Solvents (General) | - | - | 0.63 - 0.76 researchgate.net | ~15 semanticscholar.org |

The influence of solvent polarity on the absorption and emission spectra of this compound is a classic example of solvatochromism. As solvent polarity increases, both the absorption and fluorescence spectra of this compound derivatives typically exhibit a bathochromic shift, also known as a red shift. nih.govresearchgate.netconsensus.app This means the peaks of the spectra move to longer wavelengths.

This red shift indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvent molecules. researchgate.net The energy difference between the ground and excited states decreases in polar environments, resulting in the absorption and emission of lower-energy (longer wavelength) light. For 4-aminophthalimide, the emission maximum can shift dramatically, from around 430 nm in a nonpolar solvent like toluene to 550 nm in a highly polar protic solvent like water. semanticscholar.org In some specific molecular contexts, such as when incorporated into RNA duplexes, the fluorescence maxima can range from 510 nm to 529 nm, reflecting the degree of chromophore stacking and interaction with the local environment. rsc.org A shift to shorter wavelengths (a hypsochromic or blue shift) can also occur, for example, when the molecule moves from a polar environment to a more hydrophobic one, such as the core of a lipid bilayer. nih.gov

The significant solvatochromic shifts observed for this compound are often explained by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.comrsc.org The TICT model describes a process where, upon photoexcitation, a molecule with electron donor and acceptor groups connected by a single bond undergoes a conformational change. rsc.org This involves the twisting of the donor group (the amino group) relative to the acceptor plane (the phthalimide ring). mdpi.com

In protic solvents (like water or alcohols), hydrogen bonding plays a crucial role in the excited-state dynamics of this compound. mdpi.com The molecule contains both hydrogen bond donor (the N-H of the amino and imide groups) and acceptor (the carbonyl oxygens) sites. nih.govmdpi.com Upon electronic excitation, the electron density in the molecule is redistributed, which can significantly alter the strength of these hydrogen bonds.

Excited State Dynamics

The processes that occur immediately following the absorption of a photon by this compound are complex and occur on ultrafast timescales. Upon excitation, the molecule is promoted from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). mdpi.comnih.gov The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing.

Femtosecond time-resolved spectroscopy has been used to study these dynamics in detail. For 4-aminophthalimide (4-AP), excitation to the first excited state (S₁) is followed by relaxation back to the ground state. mdpi.comnih.gov If excited to a higher state like S₂, the molecule first undergoes a very rapid internal conversion (a non-radiative transition between states of the same spin multiplicity) to the S₁ state, from which it then relaxes. mdpi.comnih.gov These internal conversion processes are often significantly faster than other potential pathways like solvent-assisted excited-state intramolecular proton transfer (ESIPT), meaning such pathways are negligible for 4-AP. mdpi.comnih.gov The rates of these ultrashort relaxation processes are dependent on the solvent, with different dynamics observed in polar, non-polar, and hydrogen-bonding solvents. researchgate.net The interplay of these rapid dynamic events ultimately determines the observable photophysical properties like fluorescence quantum yield and lifetime. mdpi.com

Nonradiative Decay Pathways

The efficiency of luminescence in compounds like this compound is determined by the competition between radiative decay (fluorescence) and nonradiative decay pathways. Nonradiative decay dissipates electronic energy as heat, reducing the fluorescence quantum yield. osti.gov For aminophthalimides, these pathways are highly influenced by the molecular environment, particularly the presence of protic solvents and the formation of hydrogen bonds. mdpi.com

One significant nonradiative decay mechanism involves solvent-assisted processes. In protic solvents like methanol, 4-aminophthalimide can form a hydrogen-bonded ring structure. mdpi.com While it was once debated, recent studies using femtosecond time-resolved infrared spectroscopy suggest that upon photoexcitation, this structure does not lead to excited-state intramolecular proton transfer (ESIPT). mdpi.com Instead, the strong hydrogen bonding in the excited state is believed to facilitate other deactivation channels, leading to the observed quenching of fluorescence. mdpi.com The deactivation of the S1 (first singlet excited) state is strongly influenced by these specific interactions. mdpi.com

Applications in Fluorescent Probes and Sensors

The sensitivity of the aminophthalimide fluorophore to its local environment makes it an excellent component for designing fluorescent probes and sensors. mdpi.com These probes can be incorporated into larger molecules to report on various properties of biological systems and materials without causing significant structural changes, a key advantage of their small size. mdpi.comd-nb.info

Probing Protein Structures and Dynamics

This compound derivatives have been developed as fluorescent amino acids to study protein structures, particularly transmembrane peptides. d-nb.infonih.gov By incorporating the 4-aminophthalimide (4-AP) fluorophore into the side chain of an amino acid, researchers can create a probe that is approximately the same size as tryptophan, a natural fluorescent amino acid. nih.govresearchgate.net However, the 4-AP moiety offers a much more informative and powerful fluorescence signal, which can be selectively excited outside the absorption range of proteins and nucleic acids. d-nb.infonih.gov

When these fluorescent amino acids are incorporated into a transmembrane peptide, their fluorescence properties—specifically the emission wavelength and quantum yield—change depending on their location within the lipid bilayer. d-nb.infonih.gov A probe positioned deep within the hydrophobic core of the membrane will experience a different local polarity than one at the more polar membrane surface. d-nb.info This difference results in a detectable blue shift of about 30 nm and a two- to three-fold increase in fluorescence quantum yield for the probe in the hydrophobic core compared to the surface, allowing for precise mapping of the peptide's position and orientation. d-nb.info

Local Polarity Investigations in Biological Systems

The inherent solvatochromism of the aminophthalimide core is directly harnessed to investigate local polarity in complex biological environments. d-nb.info The significant change in the fluorophore's dipole moment between the ground and excited states makes its emission spectrum highly dependent on the polarity of the surrounding solvent molecules or microenvironment within a biological structure. mdpi.com

This property has been utilized to examine the local environment of the human epidermal growth factor receptor's transmembrane fragment. d-nb.info By strategically placing 4-aminophthalimide-containing amino acids at different positions within the peptide sequence, it was possible to distinguish between locations in the hydrophobic core of the lipid bilayer and those at the membrane surface simply by reading the fluorescence output. d-nb.inforesearchgate.net This capability allows for detailed insights into the peptide's interaction with the cell membrane and its localization in cellular contexts, which can be visualized using techniques like live-cell confocal microscopy. researchgate.net

Fluorescent DNA Base Substitutes

The structural similarities between the aminophthalimide core and nucleic acid bases, including the ability to form hydrogen bonds, have led to their development as fluorescent DNA base substitutes. mdpi.comsemanticscholar.org C-nucleosides containing 4-aminophthalimide have been synthesized and incorporated into RNA strands via phosphoramidite (B1245037) chemistry. researchgate.net These synthetic nucleosides act as fluorescent mimics of natural purines due to their similar size and hydrogen-bonding capabilities. researchgate.net Their incorporation provides a minimally intrusive way to introduce a fluorescent reporter group directly into the genetic material, enabling studies of DNA structure, dynamics, and interactions.

Luminescence Properties in Solid State and Thin Films

This compound derivatives are not only luminescent in solution but also exhibit strong emission in the solid state, both as powders and when dispersed in thin films. nih.govrsc.org This property is crucial for applications in optoelectronic devices like OLEDs. nih.gov

Studies on 3-aminophthalimide (B167264) derivatives have shown that they are emissive in the solid state. nih.gov When tested as a component in an active layer with a PVK:PBD matrix or as an independent active layer, these derivatives functioned as blue emitters in OLEDs. nih.gov The resulting electroluminescence spectra displayed emission maxima between 469 nm and 505 nm. nih.gov

Similarly, 4,5-bis(diarylamino)phthalimides have been reported as highly efficient solid-state fluorophores. rsc.org When dispersed in a thin film of poly(methyl methacrylate) (PMMA), they fluoresced in the blue-to-green region, while in powder form, their emission shifted to the green-to-orange region, with high quantum yields in both cases. rsc.org The emission color is tunable; as the electron-donating strength of the substituted diarylamino groups increases, the emission spectra in both solution and solid states are red-shifted. rsc.org Density functional theory (DFT) calculations have confirmed that this photo-excitation involves an intramolecular charge transfer (ICT) from the diarylamino groups to the imide-carbonyl moieties. rsc.org

Electrochemical Properties and Energy Levels (HOMO, Band Gap)

The electrochemical properties of this compound derivatives are critical for their application in electronic devices, as they determine the energy levels for charge injection and transport. Cyclic voltammetry studies on 3-aminophthalimide derivatives have revealed their oxidation and reduction behavior. nih.gov

These investigations showed that the compounds undergo one oxidation and one reduction process. nih.gov The highest occupied molecular orbital (HOMO) energy level was determined to be below -5.81 eV, and the energy band gap was found to be less than 3 eV. nih.gov These values are significant for designing OLEDs, as they indicate the energy required to remove an electron from the molecule (related to HOMO) and the energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO). This band gap is consistent with the observed blue emission from these materials. nih.gov The specific energy levels can be influenced by the chemical structure of the substituent at the nitrogen atom, allowing for the tuning of the material's electronic properties for optimized device performance. nih.gov

Table 2: Electrochemical Properties of this compound Derivatives

| Property | Value | Context |

|---|---|---|

| HOMO Energy Level | < -5.81 eV | For 3-aminophthalimide derivatives; indicates potential as a p-type or hole-transporting material. nih.gov |

Applications in Organic Synthesis

Reagent in C-N Bond Forming Reactions

N-aminophthalimide is a valuable reagent for forging carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of nitrogen-containing compounds. tcichemicals.com It participates in reactions that generate highly reactive nitrogen species, enabling the formation of strained ring systems and functionalized linear products.

This compound is employed in the synthesis of aziridines, three-membered heterocyclic compounds, from olefins. Electrochemical strategies have been developed to achieve this transformation under mild conditions. acs.org This method relies on the generation of a reactive nitrene-transfer reagent from this compound at an anode. acs.org The key to the high chemoselectivity of this process is the phenomenon of overpotential, where molecules with similar oxidation propensities can be differentiated based on their affinity for a specific electrode surface. acs.org

In this electrochemical process, this compound is selectively oxidized at a platinum electrode in the presence of an olefin. acs.org The oxidation of the olefin itself is kinetically disfavored, allowing for the efficient transfer of the nitrene moiety to the double bond, thus forming the aziridine (B145994) ring. acs.orgacs.org This approach has been successfully applied to a variety of structurally diverse olefins. acs.org The development of such electrochemical methods for nitrene generation and transfer avoids the need for harsh chemical oxidants. acs.org

| Reaction | Reagent | Key Feature | Ref. |

| Aziridination | This compound | Electrochemical generation of nitrene | acs.org |

| Olefin Substrates | Structurally diverse | Chemoselective transformation | acs.orgacs.org |

The choice of electrode material is critical for the success of the reaction. acs.orgacs.org On a platinum electrode, the oxidation of this compound is favored over the background oxidation of sulfoxides, which is kinetically sluggish. acs.org This difference in reactivity enables the direct electrochemical nitrogen transfer to the sulfoxide (B87167). acs.org Conversely, using a graphite (B72142) or glassy carbon anode leads to the formation of tetramethylene sulfone as the major product instead of the desired sulfoximine (B86345), as the sulfoxide itself is readily oxidized at these surfaces. acs.orgacs.org The reaction is also noted for its chemoselectivity; for instance, a substrate containing both a sulfoxide and an olefin moiety undergoes selective nitrene transfer to the sulfoxide without aziridination of the olefin. acs.org Furthermore, the process is stereospecific, as demonstrated by the electrolysis of an enantiomerically enriched sample of methyl p-tolyl sulfoxide. acs.org

| Parameter | Condition/Observation | Outcome | Ref. |

| Reactants | This compound, Sulfoxide | Selective nitrene transfer | acs.orgnih.gov |

| Anode Material | Platinum | Successful sulfoximine formation | acs.org |

| Anode Material | Graphite / Glassy Carbon | Sulfone formation (side product) | acs.orgacs.org |

| Overall Process | Oxidation followed by reduction | Avoids toxic oxidants and metal additives | acs.orgnih.gov |

Mediator for Aerobic Oxidations

This compound functions as an efficient organocatalyst, mediating aerobic oxidation reactions. It serves as a precursor to a reactive radical species that can activate molecular oxygen for use in synthetic transformations. This aligns with the principles of green chemistry by utilizing air as the ultimate oxidant. rsc.orgresearchgate.net

An efficient and convenient metal-free method for the aerobic deborohydroxylation of boronic acids into the corresponding phenols and alcohols has been developed using this compound as a mediator. rsc.orgresearchgate.net This approach utilizes inexpensive and readily available this compound to activate molecular oxygen from the air, allowing the process to occur under relatively mild conditions. rsc.org The transformation exhibits excellent chemoselectivity and tolerates a variety of functional groups, including those that are sensitive to oxidation. rsc.org This protocol provides a green and efficient alternative to other oxidation methods that often require harsh reagents or metal catalysts. researchgate.net The proposed mechanism involves the generation of a superoxide (B77818) anion which then reacts with the boronic acid. chemistryviews.org

| Reaction | Mediator | Oxidant | Key Advantages | Ref. |

| Deborohydroxylation | This compound | Molecular Oxygen (Air) | Metal-free, mild conditions, high chemoselectivity | rsc.orgresearchgate.net |

Precursor for Substituted Hydrazines

This compound and its derivatives are valuable starting materials for the synthesis of substituted hydrazines. organic-chemistry.org The phthalimido group serves as a protective group that can be later removed to reveal the hydrazine (B178648) functionality.

A method for the preparation of 1,1-substituted hydrazines utilizes N-acyl- or N-alkoxycarbonylaminophthalimides as key precursors. organic-chemistry.org These N-substituted aminophthalimides are used as effective acid partners in the Mitsunobu reaction, allowing for their alkylation with primary, secondary, or benzyl (B1604629) alcohols. organic-chemistry.org The structural features of the aminophthalimides, specifically the incorporation of two acyl groups into a ring, make them well-suited for this reaction. organic-chemistry.org The success of the Mitsunobu reaction in this context appears to be governed more by steric factors than by electronic effects. The final step in the sequence is a dephthaloylation, which efficiently yields the target 1,1-substituted hydrazines. organic-chemistry.org

| Precursor | Reaction | Alkylating Agent | Product | Ref. |

| N-acyl- or N-alkoxycarbonylaminophthalimide | Mitsunobu Reaction | Primary, secondary, or benzyl alcohols | 1,1-Substituted Hydrazine (after dephthaloylation) | organic-chemistry.org |

Synthon for Heterocyclic Schiff Bases

This compound is a valuable synthon in organic synthesis for the preparation of various heterocyclic Schiff bases. Schiff bases, which contain an azomethine (-N=CH-) group, are formed through the condensation of a primary amine with an aldehyde or ketone. jmchemsci.com In this context, the primary amino group of this compound reacts with a range of aldehydes to yield N-arylmethylideneaminophthalimide derivatives. biocrick.com This reactivity makes it a key starting material for creating complex heterocyclic structures with potential applications in medicinal chemistry and material science. stecab.comresearchgate.net

The synthesis is typically achieved by reacting this compound with various substituted aldehydes. researchgate.net Researchers have employed green chemistry protocols, such as using ultrasonic techniques, to facilitate this condensation reaction efficiently. stecab.com The resulting Schiff bases can be further cyclized to produce novel heterocyclic compounds. stecab.com The structure of these synthesized compounds is commonly confirmed using spectroscopic methods including FT-IR, ¹H-NMR, and ¹³C-NMR. stecab.com

A significant application of these this compound-derived Schiff bases is in the development of new therapeutic agents. Studies have shown their potential as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. stecab.com For instance, certain derivatives have demonstrated considerable inhibitory effects against Klebsiella spp. and Staphylococcus aureus. stecab.com

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| A1 | Klebsiella spp. | 19 | stecab.com |

| A1 | Staphylococcus aureus | 17 | stecab.com |

| Multiple Compounds | Escherichia coli | 10-12 | stecab.com |

Beyond their biological activity, these Schiff bases have also been investigated as corrosion inhibitors for mild steel in acidic environments. researchgate.net Research indicates that these compounds can achieve high inhibition efficiencies, acting through adsorption on the metal surface in a process that adheres to the Langmuir adsorption isotherm. researchgate.net

Building Block for Polyimides

This compound derivatives serve as crucial building blocks in the synthesis of advanced polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. acs.orgvt.edu While most polyimides suffer from poor solubility and strong coloration, which limits their applications, incorporating this compound-based structures can yield polymers with improved processability and optical transparency. acs.orgacs.org

A key example is the use of 3,3′-bis(this compound) (BAPI), a novel diamine monomer prepared from 3,3′-bis(N-phenylphthalimide) and hydrazine hydrate. acs.org This diamine is then polymerized with various aromatic dianhydrides via a conventional one-step, high-temperature solution polymerization method in a solvent like p-chlorophenol. acs.orgacs.org This process involves the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the dianhydride, leading to the formation of the imide ring. vt.edu

The resulting polyimides exhibit a combination of desirable properties. They demonstrate good solubility at room temperature in polar aprotic solvents and phenols. acs.orgacs.org Thermogravimetric analysis shows excellent thermal stability, with temperatures for 5% weight loss (T₅%) ranging from 495 °C to 530 °C in air. acs.org Furthermore, these polymers have high glass-transition temperatures (Tg), typically between 371 °C and 432 °C. acs.org Notably, certain polyimides derived from BAPI, such as those synthesized with 6FDA or 4,4′-HQPDA dianhydrides, produce colorless films with low cutoff wavelengths, making them suitable for applications requiring high optical transparency. acs.orgacs.org

| Polymer | Tg (°C) | T₅% (°C, in air) | Solubility in NMP | Film Color | Reference |

|---|---|---|---|---|---|

| 6FDA/BAPI | 432 | 530 | Soluble | Colorless | acs.orgacs.org |

| 4,4′-HQPDA/BAPI | 395 | 495 | Soluble | Colorless | acs.orgacs.org |

| Other BAPI-based polyimides | 371-432 | 495-530 | Soluble | Pale Yellow / Yellow | acs.orgacs.org |

Biological Activity and Pharmacological Potential

Anticancer Activities